molecular formula C9H18O B13870381 2,2-Dimethylhept-6-en-1-ol

2,2-Dimethylhept-6-en-1-ol

Cat. No.: B13870381
M. Wt: 142.24 g/mol
InChI Key: LKILZIBIYIWJEG-UHFFFAOYSA-N
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Description

2,2-Dimethylhept-6-en-1-ol is an organic compound with the molecular formula C9H18O It is a primary alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptene chain, which is substituted with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhept-6-en-1-ol can be achieved through several methods. One common approach involves the Darzens reaction, where 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate . This reaction typically requires a base such as sodium ethoxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of related compounds or the use of advanced organic synthesis techniques. The specific methods and conditions can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhept-6-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,2-dimethylhept-6-enal or 2,2-dimethylhept-6-enone.

    Reduction: Formation of 2,2-dimethylheptan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethylhept-6-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylhept-6-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylhept-6-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,2-dimethylhept-6-en-1-ol

InChI

InChI=1S/C9H18O/c1-4-5-6-7-9(2,3)8-10/h4,10H,1,5-8H2,2-3H3

InChI Key

LKILZIBIYIWJEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC=C)CO

Origin of Product

United States

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